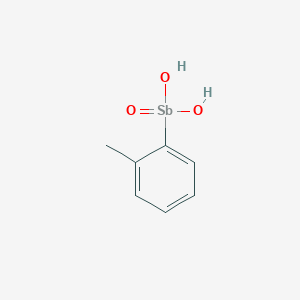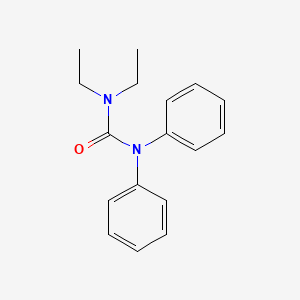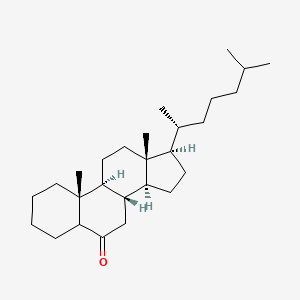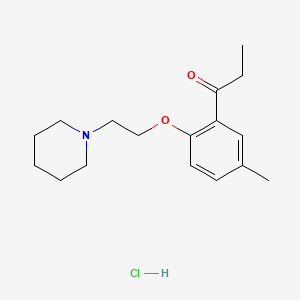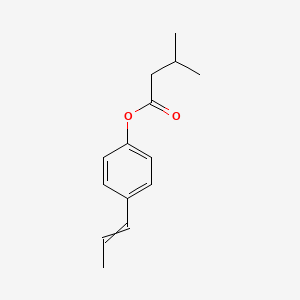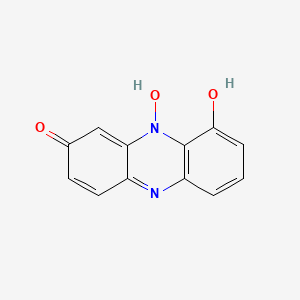
9,10-Dihydroxyphenazin-2(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxyphenazin-2(10H)-one is a phenazine derivative known for its unique chemical properties and potential applications in various fields. Phenazine compounds are heterocyclic aromatic compounds that have been studied for their antimicrobial, anticancer, and other biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer activity and other therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound of 9,10-Dihydroxyphenazin-2(10H)-one.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Known for its anticancer activity.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
Propriétés
Numéro CAS |
23448-76-2 |
|---|---|
Formule moléculaire |
C12H8N2O3 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
9,10-dihydroxyphenazin-2-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H |
Clé InChI |
OTQDSBRSZZQVSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


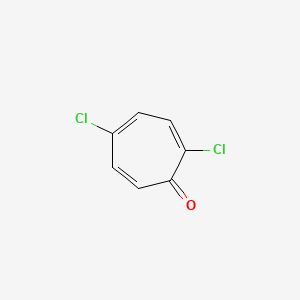



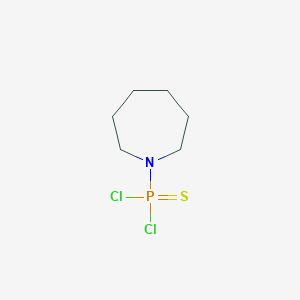
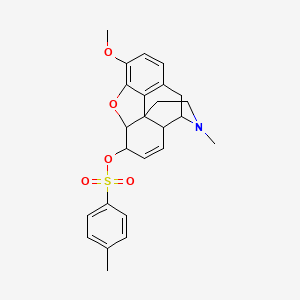
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


